

Amitifadine Clinical Trials: A Comparative Analysis for Major Depressive Disorder

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Compound of Interest

Compound Name: Amitifadine hydrochloride

Cat. No.: B1669140

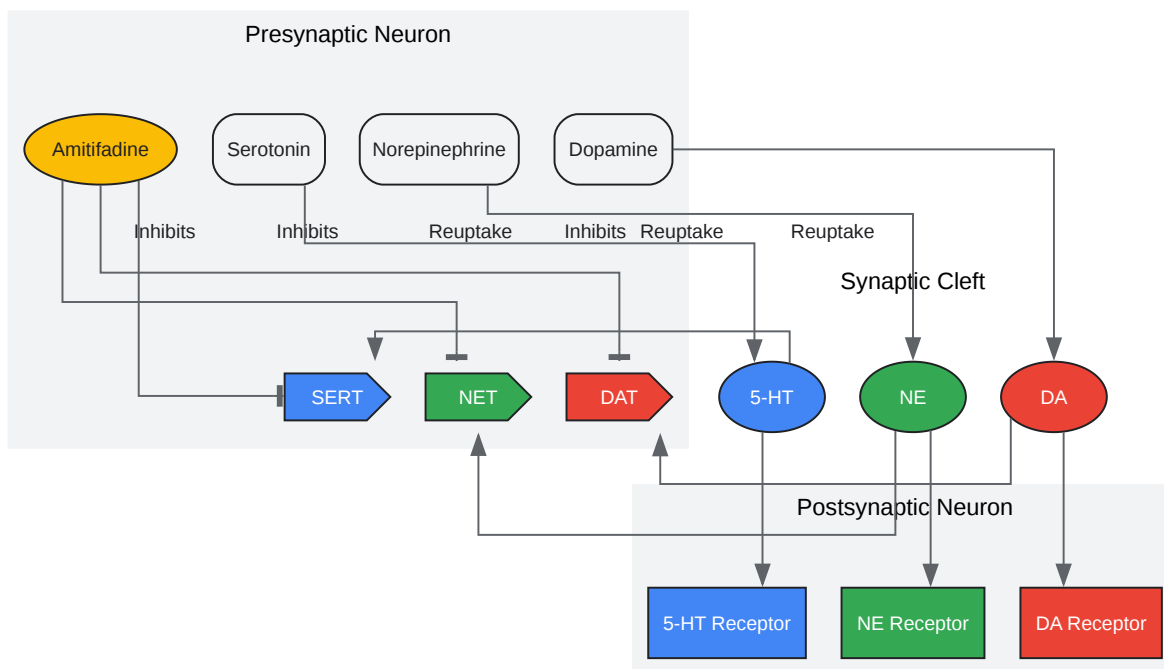
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Amitifadine (formerly EB-1010), a serotonin-preferring triple reuptake inhibitor. The focus is on its development for Major Depressive Disorder (MDD), for which it underwent a Phase II proof-of-concept study and a larger Phase IIb/IIIa trial. Preclinical investigations have also explored its potential for smoking cessation and alcoholism; however, to date, no human clinical trial data for these indications have been publicly disclosed.

Mechanism of Action

Amitifadine is a triple reuptake inhibitor that blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.^[1] This action increases the synaptic availability of these key neurotransmitters involved in mood regulation. Its inhibitory potency ratio for SERT:NET:DAT is approximately 1:2:8, classifying it as a serotonin-preferring triple reuptake inhibitor.^[2]



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Caption: Amitifadine's Mechanism of Action. (Within 100 characters)

Clinical Trials for Major Depressive Disorder: A Head-to-Head Comparison

Amitifadine's clinical development for MDD was primarily defined by two key studies: a promising Phase II proof-of-concept trial and a subsequent, larger Phase IIb/IIIa (TRIADE) trial that did not meet its primary endpoint.

Quantitative Data Summary

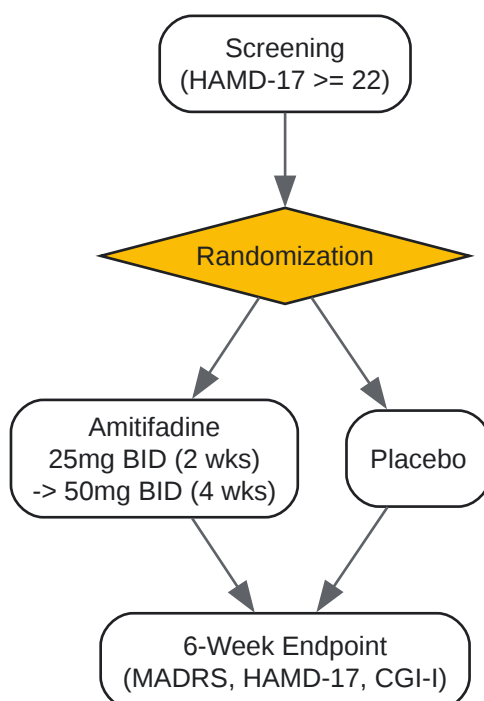
Feature	Phase II Proof-of-Concept Study (Tran et al.)	Phase IIb/IIIa TRIADE Study (NCT01318434)
Study Phase	II	IIb/IIIa
Number of Patients	63 (56 in modified intent-to-treat population)[2]	342[3]
Patient Population	Major Depressive Disorder (HAMD-17 \geq 22)[2]	MDD with inadequate response to one prior SSRI or SNRI[3]
Interventions	Amitifadine (25mg BID for 2 wks, then 50mg BID for 4 wks) vs. Placebo[2]	Amitifadine (50mg/day or 100mg/day) vs. Placebo and Paroxetine (active comparator) [1][4]
Primary Endpoint	Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score[2]	Change from baseline in MADRS total score[1]
MADRS Baseline (mean)	31.4[2]	Not Reported
Change in MADRS (mean)	Amitifadine: -13.4 (from baseline of 31.4 to 18.2); Placebo: -9.4 (from baseline of 31.4 to 22.0)[2]	Not Statistically Significant for either 50mg or 100mg dose vs. Placebo[1]
p-value (vs. Placebo)	0.028[2]	Not Reported (stated as not statistically significant)[1]
HAMD-17 Baseline (mean)	29.6[2]	Not Reported
Key Secondary Outcomes	Statistically significant improvement in Clinical Global Impression of Change - Improvement (p=0.03) and anhedonia factor score (p=0.049)[2]	Not Reported in top-line results

Safety and Tolerability	Well-tolerated, comparable to placebo; no serious adverse events reported.[2]	Well-tolerated at both doses; no significant side effects compared to paroxetine, which was associated with sexual dysfunction.[5]
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Experimental Protocols

This was a 6-week, multicenter, randomized, double-blind, parallel, placebo-controlled study.[2]

- Inclusion Criteria: Patients with a diagnosis of Major Depressive Disorder and a 17-item Hamilton Depression Rating Scale (HAM-D-17) score of ≥ 22 at baseline.[2]
- Treatment Regimen: Patients were randomized to receive either Amitifadine (25 mg twice daily for the first two weeks, followed by 50 mg twice daily for the remaining four weeks) or a placebo.[2]
- Efficacy Assessments: The primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Secondary measures included the HAM-D-17 and the Clinical Global Impression of Change - Improvement (CGI-I) scale.[2]

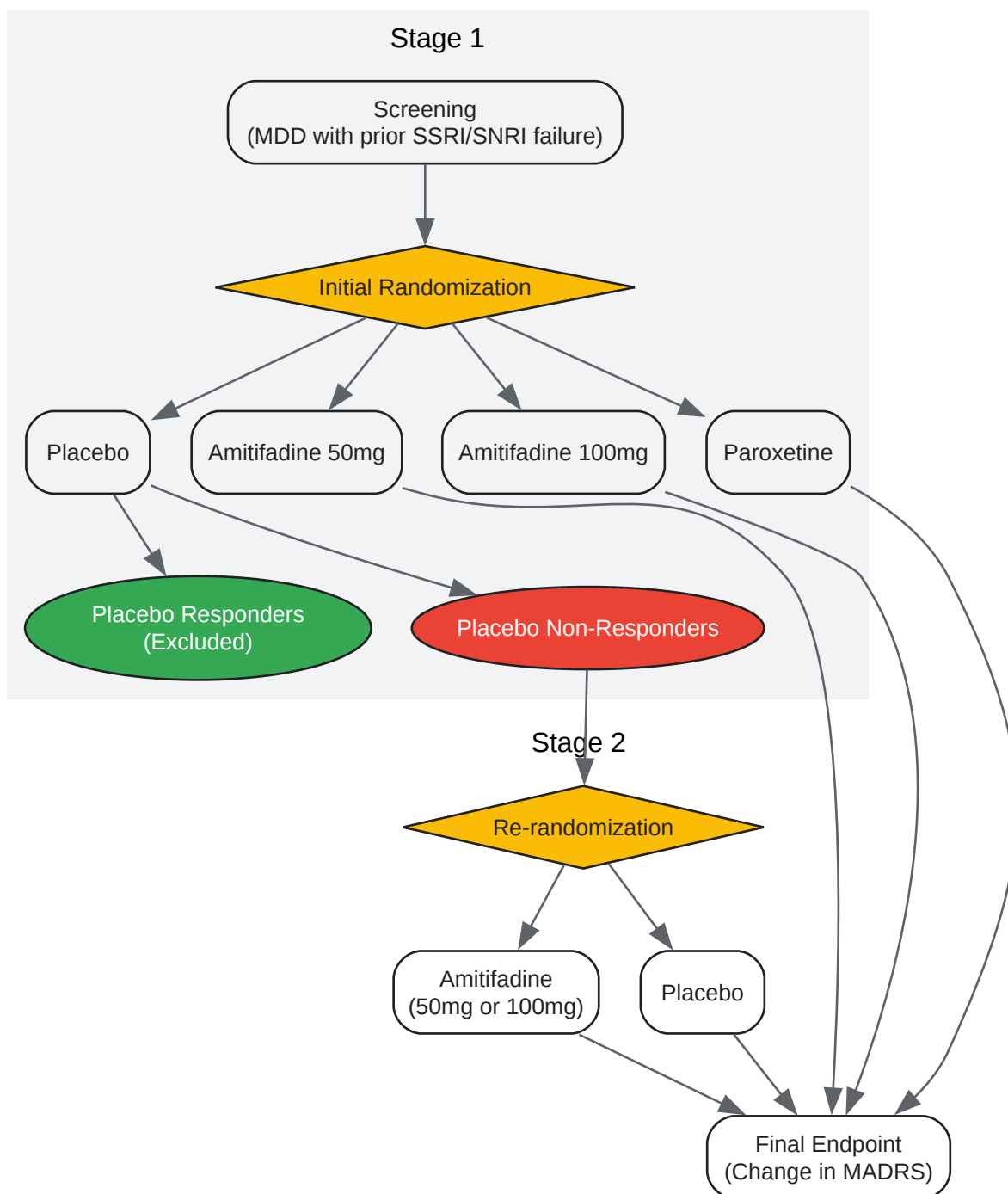


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Caption: Phase II Proof-of-Concept Study Workflow. (Within 100 characters)

The TRIADE (Triple Reuptake Inhibitor Anti-Depressant Effects) study was a Phase IIb/IIIa clinical trial designed to further assess the safety and efficacy of Amitifadine.[3]

- Study Design: This study utilized a Sequential Parallel Comparison Design (SPCD) to reduce the high placebo response rates often seen in antidepressant trials.[3]
- Patient Population: The trial enrolled patients with MDD who had not responded to at least one prior adequate course of a first-line antidepressant, such as an SSRI or SNRI.[1][3]
- Treatment Arms: Patients were randomized to receive Amitifadine at doses of 50 mg/day or 100 mg/day, a placebo, or the active comparator paroxetine.[1][4]
- Primary Outcome: The primary endpoint was the change from baseline in the MADRS total score.[1]
- Results: The top-line results indicated that neither the 50 mg nor the 100 mg dose of Amitifadine showed a statistically significant difference from placebo on the primary endpoint. [1] It was suggested that the doses of Amitifadine may have been too low.[5]



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Caption: TRIADE Study (SPCD) Logical Flow. (Within 100 characters)

Investigations in Other Indications

While Amitifadine was primarily developed for MDD, its mechanism of action suggested potential utility in other areas. Preclinical studies in animal models have investigated its effects on nicotine self-administration for smoking cessation and on binge drinking for alcoholism. However, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield any results for human clinical trials of Amitifadine for these indications. The development for these potential uses does not appear to have progressed to the clinical stage.

Summary and Conclusion

The clinical development of Amitifadine for Major Depressive Disorder provides a tale of initial promise followed by a setback in a larger, more complex trial. The Phase II proof-of-concept study demonstrated statistically significant efficacy in improving depressive symptoms, including anhedonia, with a favorable side-effect profile.[2] However, the subsequent Phase IIb/IIIa TRIADE study failed to replicate these findings at the tested doses of 50mg and 100mg per day in a population of patients who had not responded to prior antidepressant treatment.[1] While the tolerability of Amitifadine remained a positive attribute, the lack of superior efficacy to placebo in the TRIADE trial led to the discontinuation of its development for MDD. The hypothesis that higher doses might have yielded different results remains untested in a clinical setting.[5] For other potential indications such as smoking cessation and alcoholism, the development of Amitifadine did not proceed to human clinical trials based on available data.

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